molecular formula C6H4F2O2 B055078 2,3-Difluorobenzene-1,4-diol CAS No. 124728-90-1

2,3-Difluorobenzene-1,4-diol

Cat. No.: B055078
CAS No.: 124728-90-1
M. Wt: 146.09 g/mol
InChI Key: QLKWZXXUWUOXCH-UHFFFAOYSA-N
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Description

2,3-Difluorobenzene-1,4-diol is a chemical compound with the molecular formula C6H4F2O2 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves diazotization and hydro-de-diazotization . The diazotization of 2,4-difluoroaniline and hydro-de-diazotization of intermediate diazonium salt are the main steps. The total reaction time can be brought down to about 40 minutes, and the yield of 1,3-difluorobenzene can reach 90% .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms and two hydroxyl groups attached .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . Other physical and chemical properties such as its density, melting point, boiling point, solubility in water, and others are not well-documented.

Scientific Research Applications

Biodegradation and Environmental Impact

A study conducted by Moreira et al. (2009) demonstrated the biodegradation capabilities of the microbial strain Labrys portucalensis on difluorobenzenes (DFBs), including 1,4-difluorobenzene. This strain effectively degraded and defluorinated 1,4-DFB when co-metabolized with fluorobenzene, showing the potential for bioremediation in environments contaminated with fluorinated compounds. This highlights the microbial pathway's efficiency in breaking down complex fluorinated organic compounds, making it a promising approach for environmental cleanup efforts Moreira et al., 2009.

Organometallic Chemistry and Catalysis

The work by Pike, Crimmin, and Chaplin (2017) explores the use of partially fluorinated benzenes, including 1,2-difluorobenzene, as solvents and ligands in organometallic chemistry and transition-metal-based catalysis. The fluorine atoms' presence alters the electronic properties of these compounds, making them less able to donate π-electron density to metal centers. This property allows these compounds to be utilized as non-coordinating solvents or as ligands that can be readily displaced, opening up new avenues in catalysis and synthetic chemistry Pike et al., 2017.

Synthesis of Fluorinated Organic Compounds

Research by Schlosser and Heiss (2003) on the regioflexible substitution of 1,3-difluorobenzene demonstrated advanced organometallic methods for selectively converting this compound into variously substituted benzoic acids. This work underscores the versatility and potential of 1,3-difluorobenzene as a starting material for synthesizing a wide array of fluorinated organic compounds, which are crucial intermediates in pharmaceutical and agrochemical manufacturing Schlosser & Heiss, 2003.

Advanced Materials and Battery Technology

A novel study by Pan et al. (2022) introduced a fluorinated macrocyclic organodisulfide synthesized from 2,5-difluorobenzene-1,4-dithiol. This compound, containing a dimer, trimer, and tetramer of 2,5-difluorobenzene-1,4-disulfide, showed promising results as a cathode material in lithium organic batteries. Its high discharge capacity and good cycling stability indicate the potential of fluorinated organic compounds in developing new energy storage materials Pan et al., 2022.

Properties

IUPAC Name

2,3-difluorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKWZXXUWUOXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452449
Record name 2,3-Difluorohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124728-90-1
Record name 2,3-Difluoro-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124728-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 mol of 2,3-difluorophenol is dissolved in 1 l of 10% sodium hydroxide solution, and a saturated aqueous solution of 1.1 mol of potassium peroxodisulphate is added dropwise over the course of 4 hours with ice cooling. During this addition, the temperature must not exceed 20o The mixture is stirred overnight at room temperature and neutralized using hydrochloric acid, and unreacted starting material is extracted with ether. 3 1 of toluene and 2 mol of sodium sulphite are added to the aqueous phase, and the mixture is strongly acidified using 1 1 of concentrated hydrochloric acid and refluxed for 20 minutes. After cooling, the toluene layer is separated off, the aqueous phase is extracted with ether in a perforator, and 2,3-difluorohydroquinone is obtained by evaporating the combined toluene and ether extracts.
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